2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile
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Overview
Description
2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN. This compound features a fluorinated aromatic ring and an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-(2-methylpropyl)benzene.
Nitrile Introduction: The nitrile group is introduced via a reaction with a suitable cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Utilizing catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A fluorinated building block used in pharmaceutical synthesis.
4-(Trifluoromethyl)phenylacetonitrile: Another fluorinated acetonitrile compound with similar applications.
2-Fluoro-5-(trifluoromethyl)phenyl-: A compound with a similar structure but different substituents.
Uniqueness
2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
Molecular Formula |
C12H14FN |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H14FN/c1-9(2)5-11-6-10(3-4-14)7-12(13)8-11/h6-9H,3,5H2,1-2H3 |
InChI Key |
NZXQJWPGEGOCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC(=C1)CC#N)F |
Origin of Product |
United States |
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